molecular formula C13H18N2O4 B14855532 Tert-butyl (4-acetyl-3-hydroxypyridin-2-YL)methylcarbamate

Tert-butyl (4-acetyl-3-hydroxypyridin-2-YL)methylcarbamate

Cat. No.: B14855532
M. Wt: 266.29 g/mol
InChI Key: QAXOUBXQTKPIDF-UHFFFAOYSA-N
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Description

Tert-butyl (4-acetyl-3-hydroxypyridin-2-YL)methylcarbamate is an organic compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol . This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a hydroxypyridine moiety, making it a versatile molecule in various chemical reactions and applications.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

tert-butyl N-[(4-acetyl-3-hydroxypyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-8(16)9-5-6-14-10(11(9)17)7-15-12(18)19-13(2,3)4/h5-6,17H,7H2,1-4H3,(H,15,18)

InChI Key

QAXOUBXQTKPIDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=NC=C1)CNC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (4-acetyl-3-hydroxypyridin-2-YL)methylcarbamate typically involves the reaction of 4-acetyl-3-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-acetyl-3-hydroxypyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-acetyl-3-pyridone.

    Reduction: Formation of 4-(1-hydroxyethyl)-3-hydroxypyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (4-acetyl-3-hydroxypyridin-2-YL)methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl (4-acetyl-3-hydroxypyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3-hydroxypyridin-2-yl)carbamate: Similar structure but lacks the acetyl group.

    Tert-butyl (4-chloropyridin-2-yl)methylcarbamate: Contains a chloro group instead of the acetyl group.

    Tert-butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate: Contains chloro and dimethoxymethyl groups

Uniqueness

Tert-butyl (4-acetyl-3-hydroxypyridin-2-YL)methylcarbamate is unique due to the presence of both acetyl and hydroxyl groups on the pyridine ring, which enhances its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.

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